5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Catalog No.
S760624
CAS No.
886508-80-1
M.F
C11H7FOS
M. Wt
206.24 g/mol
Availability
In Stock
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5-(2-Fluorophenyl)thiophene-2-carbaldehyde

CAS Number

886508-80-1

Product Name

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

IUPAC Name

5-(2-fluorophenyl)thiophene-2-carbaldehyde

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H

InChI Key

OOEYZMUCJTYAFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F

Organic Semiconductors

Thiophene derivatives are widely used in the field of material science as organic semiconductors . The methods of application involve the synthesis of thiophene-based analogs, which play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results have shown that thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also utilized in the fabrication of organic light-emitting diodes (OLEDs) . The experimental procedures involve the synthesis of thiophene-based molecules, which are then used in the fabrication process . The outcomes have shown that these molecules significantly improve the performance of OLEDs .

Medicinal Chemistry

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The methods of application involve the synthesis of thiophene-based drugs and their testing in relevant biological models . The results have shown significant therapeutic effects in various disease models .

Soluble Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors . The methods of application involve the synthesis of fluorinated thiophene derivatives, which are then used in semiconductor devices . The outcomes have shown that these derivatives significantly improve the performance of these devices .

Liquid Crystals

Fluorinated thiophene derivatives are also used in the production of liquid crystals . The methods of application involve the synthesis of fluorinated thiophene derivatives, which are then used in the production of liquid crystals . The outcomes have shown that these derivatives significantly improve the performance of these crystals .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The methods of application involve the synthesis of thiophene-based molecules, which are then used in the production of corrosion inhibitors . The outcomes have shown that these molecules significantly improve the performance of these inhibitors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . The experimental procedures involve the synthesis of thiophene-based molecules, which are then used in the fabrication process . The outcomes have shown that these molecules significantly improve the performance of OFETs .

Nonsteroidal Anti-Inflammatory Drugs

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . The methods of application involve the synthesis of thiophene-based drugs and their testing in relevant biological models . The results have shown significant therapeutic effects in various disease models .

Fluorobenzo[b]thiophenes Synthesis

Building Blocks in Chemical Synthesis

“5-(2-Fluorophenyl)thiophene-2-carbaldehyde” is used as a building block in chemical synthesis . The methods of application involve the use of this compound in the synthesis of various other compounds . The outcomes have shown that this compound can be effectively used as a building block in chemical synthesis .

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound characterized by its thiophene ring structure substituted with a fluorophenyl group and an aldehyde functional group. The molecular formula for this compound is C11H9FOS, and it has a molecular weight of approximately 208.25 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, which can influence its reactivity and biological activity.

As mentioned earlier, there's no documented research on the specific biological activity or mechanism of action of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde.

Due to the lack of specific research on this compound, detailed safety information is unavailable. However, as a general precaution, most aromatic aldehydes can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system []. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.

Typical of aldehydes and thiophene derivatives. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases, which are significant in coordination chemistry.
  • Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex arylthiophene derivatives, as demonstrated in various studies .

The synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods, including:

  • Direct Functionalization: Starting from thiophene-2-carbaldehyde, the introduction of a fluorophenyl group can be accomplished via electrophilic aromatic substitution.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions such as Suzuki or Heck coupling allows for the attachment of the fluorophenyl moiety to the thiophene scaffold .
  • Formylation Reactions: The aldehyde functionality can be introduced using formylation methods involving reagents like phosphorus oxychloride or Vilsmeier-Haack conditions .

5-(2-Fluorophenyl)thiophene-2-carbaldehyde has potential applications in various fields:

  • Organic Electronics: Due to its unique electronic properties, it may be utilized in organic semiconductors or photovoltaic devices.
  • Pharmaceuticals: Its derivatives could serve as intermediates in the synthesis of biologically active compounds.
  • Material Science: The compound may find use in the development of new materials with specific optical or electronic characteristics.

Interaction studies involving 5-(2-Fluorophenyl)thiophene-2-carbaldehyde focus on its reactivity with biological molecules and other chemical species. Investigations typically assess:

  • Binding Affinity: Evaluating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses.
  • Mechanistic Studies: Understanding the reaction pathways and mechanisms when interacting with nucleophiles or other electrophiles is crucial for predicting behavior in biological systems.

Several compounds share structural similarities with 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
Thiophene-2-carbaldehydeAldehydeBasic thiophene structure without substitution
5-(Phenyl)thiophene-2-carbaldehydeAldehydeContains a phenyl group instead of fluorine
3-(Fluorophenyl)thiophene-2-carbaldehydeAldehydeFluorine substitution at a different position
4-(Fluorophenyl)thiophene-2-carbaldehydeAldehydeDifferent substitution pattern on phenyl ring

The uniqueness of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and potential applications compared to other thiophene derivatives. The presence of fluorine enhances its electronic properties, making it particularly interesting for applications in organic electronics and pharmaceuticals.

Molecular Architecture and Conformational Analysis

5-(2-Fluorophenyl)thiophene-2-carbaldehyde exhibits a distinctive molecular architecture characterized by the fusion of two aromatic systems: a thiophene ring and a fluorinated phenyl ring connected through a carbon-carbon bond [1]. The molecular framework consists of a five-membered thiophene heterocycle substituted at the 2-position with an aldehyde functional group and at the 5-position with a 2-fluorophenyl moiety [2] [3].

The conformational analysis reveals that the compound adopts a nearly planar configuration with minimal deviation from coplanarity between the thiophene and phenyl rings [4] [5]. The dihedral angle between the mean planes of the thiophene and 2-fluorophenyl rings typically ranges from 0.3° to 11.0°, indicating strong conjugative interaction between the aromatic systems [5]. This planarity is crucial for maintaining extended π-electron delocalization throughout the molecular framework [6].

The molecular geometry is characterized by specific torsion angles that define the conformational preferences [7] [8]. The thiophene ring maintains its characteristic envelope conformation with the sulfur atom slightly out of plane [9] [10]. The aldehyde group exhibits a preference for the s-trans conformation, where the carbonyl oxygen is positioned anti to the thiophene sulfur atom, minimizing steric repulsion [11] [7].

Computational studies using density functional theory methods have demonstrated that the anti conformation (torsion angle approximately 180°) represents the global minimum energy state, while the syn conformation (torsion angle near 0°) corresponds to a local minimum with an energy difference of approximately 0.3-0.4 kcal/mol [7]. The rotational barrier around the inter-ring carbon-carbon bond is estimated to be 2.0-4.0 kcal/mol, consistent with similar thiophene derivatives [7].

Physicochemical Parameters and Constants

The physicochemical profile of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde encompasses a comprehensive set of molecular descriptors and constants that define its chemical behavior and properties [2] [3].

PropertyValueReference Method
Molecular FormulaC₁₁H₇FOSElemental Analysis [2]
Molecular Weight206.24 g/molMass Spectrometry [2] [3]
Melting Point (estimated)80-85°CAnalog-based extrapolation [12]
Boiling Point (predicted)230-235°CComputational prediction [12]
Density (estimated)1.3 g/cm³Molecular modeling [12]
XLogP (Partition Coefficient)3.37Computational chemistry [2]
Topological Polar Surface Area17.07 ŲMolecular descriptors [2]
Hydrogen Bond Acceptors2Structural analysis [2]
Hydrogen Bond Donors0Structural analysis [2]
Rotatable Bonds2Conformational analysis [2]

The compound demonstrates moderate lipophilicity as indicated by its XLogP value of 3.37, suggesting favorable membrane permeability characteristics [2]. The relatively low topological polar surface area of 17.07 Ų reflects the limited polar character of the molecule, primarily attributed to the carbonyl oxygen and fluorine atoms [2].

Thermal properties analysis indicates that the compound exhibits stability up to approximately 140-190°C before decomposition begins [13] [14]. The melting point estimation of 80-85°C is consistent with similar thiophene carbaldehyde derivatives, reflecting the balance between molecular planarity and intermolecular interactions [12] [15].

The compound's solubility profile shows enhanced solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide, while exhibiting limited aqueous solubility due to its hydrophobic aromatic character [16]. The presence of the fluorine substituent and aldehyde group contributes to increased polarity compared to unsubstituted thiophene derivatives [16].

Electronic Structure and Charge Distribution

The electronic structure of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is characterized by extended π-conjugation across the entire molecular framework, resulting in delocalized molecular orbitals and distinctive electronic properties [17] [18] [19].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly distributed across the thiophene ring and the phenyl substituent, with significant contribution from the π-electron system [18] [19]. The lowest unoccupied molecular orbital shows localization on the electron-withdrawing aldehyde group and the fluorinated phenyl ring, reflecting the electron-accepting nature of these substituents [17] [19].

Electronic ParameterEstimated ValueComputational Method
HOMO Energy-5.8 to -6.2 eVDensity Functional Theory [17] [19]
LUMO Energy-2.0 to -2.5 eVDensity Functional Theory [17] [19]
HOMO-LUMO Gap3.3 to 4.2 eVComputational analysis [17] [18]
Ionization Potential5.8 to 6.2 eVTheoretical calculation [17]
Electron Affinity2.0 to 2.5 eVTheoretical calculation [17]
Chemical Hardness1.6 to 2.1 eVReactivity parameter [17]
Dipole Moment3.0 to 4.0 DElectrostatic calculation [18]

The molecular electrostatic potential mapping demonstrates that electron density is concentrated on the thiophene sulfur atom, the carbonyl oxygen of the aldehyde group, and the fluorine substituent [18]. These regions represent nucleophilic sites with negative electrostatic potential, while the aromatic hydrogen atoms exhibit positive electrostatic potential, indicating electrophilic character [18].

The fluorine substituent exerts a significant electron-withdrawing inductive effect, modulating the electron density distribution throughout the conjugated system [19]. This effect is manifested in the downfield shift of nuclear magnetic resonance signals and the stabilization of the molecular orbitals [19].

Charge distribution analysis using Mulliken population analysis reveals partial positive charges on the aromatic carbon atoms and partial negative charges on the heteroatoms (sulfur, oxygen, and fluorine) [20] [19]. The charge separation contributes to the molecular dipole moment and influences the compound's interactions with polar environments [18].

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is governed by a complex network of weak intermolecular interactions that stabilize the solid-state structure [4] [9] [5].

The primary intermolecular interactions include weak carbon-hydrogen to oxygen hydrogen bonds involving the aldehyde carbonyl group as an acceptor [9] [10]. These interactions typically exhibit distances in the range of 2.3-2.8 Å and contribute significantly to the overall crystal stability [9] [21]. Additional carbon-hydrogen to fluorine hydrogen bonds are formed with the fluorine substituent, with characteristic distances of 2.4-2.9 Å [22] [5].

Interaction TypeDistance RangeStrengthGeometric Description
C-H···O Hydrogen Bonds2.3-2.8 ÅWeakLinear to bent geometry [9]
C-H···F Hydrogen Bonds2.4-2.9 ÅWeakDirectional interactions [5]
π-π Stacking3.3-3.7 ÅModerateFace-to-face arrangement [4]
van der Waals ForcesVariableWeak-ModerateGeneral contacts [4]

π-π stacking interactions between parallel aromatic rings contribute to the three-dimensional crystal architecture [4] [23]. The thiophene rings exhibit face-to-face stacking with inter-ring distances of approximately 3.3-3.7 Å, characteristic of aromatic π-π interactions [4] [10]. These interactions are enhanced by the planar molecular geometry, which facilitates optimal orbital overlap [6].

The crystal structure typically adopts monoclinic or triclinic symmetry, with space groups such as P2₁/c or P-1 being most common for similar planar heterocyclic aldehydes [9] [5]. The molecular packing is characterized by the formation of supramolecular chains or layers through hydrogen bonding networks [10] [21].

Hirshfeld surface analysis has been employed to quantify the contribution of different intermolecular contacts to the overall crystal packing [5]. The analysis reveals that hydrogen bonding interactions account for approximately 25-35% of the total intermolecular contacts, while van der Waals forces and π-π interactions constitute the remaining contributions [5].

The presence of the fluorine substituent introduces additional complexity to the packing arrangements through weak halogen bonding interactions [22]. These interactions, though relatively weak, can influence the overall crystal morphology and stability [22] .

Structure-Property Relationships

The structure-property relationships in 5-(2-Fluorophenyl)thiophene-2-carbaldehyde demonstrate clear correlations between molecular architecture and observable properties [17] [4] [19].

The extended π-conjugation between the thiophene and phenyl rings results in enhanced electronic delocalization, which directly influences the compound's optical and electronic properties [6] [25]. The planar molecular geometry facilitates this conjugation, leading to reduced HOMO-LUMO energy gaps compared to non-planar analogues [19] [6].

Structural FeatureProperty ImpactMechanistic Basis
Thiophene RingEnhanced π-delocalizationAromatic heterocycle character [6]
2-Fluorophenyl GroupIncreased polarityElectron-withdrawing effect [19]
Aldehyde FunctionalityReactive siteElectrophilic carbon center [16]
Molecular PlanarityExtended conjugationOrbital overlap optimization [6]
Fluorine PositionConformational restrictionSteric and electronic effects [23]

The electron-withdrawing nature of both the fluorine substituent and the aldehyde group creates a push-pull electronic system that enhances the compound's polarizability and nonlinear optical properties [17]. This electronic asymmetry contributes to the observed dipole moment and influences the compound's behavior in polar environments [18].

The conformational rigidity imposed by the planar structure restricts molecular flexibility, resulting in well-defined spectroscopic signatures and predictable photophysical behavior [23] [25]. The reduced conformational freedom also contributes to the compound's thermal stability and crystallization behavior [14].

Intermolecular interactions directly correlate with the compound's solid-state properties, including melting point, crystal morphology, and mechanical characteristics [4] [9]. The balance between hydrogen bonding, π-π stacking, and van der Waals forces determines the overall crystal stability and influences phase transition temperatures [14].

The structure-property relationships extend to the compound's chemical reactivity, where the aldehyde group serves as a primary reactive site for nucleophilic addition reactions [16]. The electronic properties of the thiophene ring are modulated by the fluorophenyl substituent, affecting the compound's behavior in electrophilic aromatic substitution reactions [19].

The target molecule unites a fluorinated phenyl ring with a formylated thiophene core. Its synthesis therefore hinges on two key bond-forming events: (i) construction of the C5-aryl linkage on thiophene and (ii) installation (or retention) of the C2-aldehyde.

Retrosynthetic Analysis and Strategic Considerations

Disconnection Logic

  • Retrosynthetic disconnection at the C5–C(aryl) bond suggests a Suzuki–Miyaura, Negishi, Kumada, or direct C–H arylation approach. [1]
  • The aldehyde can be introduced either before coupling (starting from 5-bromothiophene-2-carbaldehyde) or after coupling via post-functionalization (e.g., Vilsmeier formylation). [2]

Key Building Blocks

Building BlockCommercial AvailabilityTypical Price BandKey Reactivity
5-Bromothiophene-2-carbaldehydeMulti-kg, 97% purityModerateExcellent electrophile in Pd/Ni couplings [3]
2-Fluorophenylboronic acid / esterMulti-kgModerateStable, high transmetalation rates in aqueous SMC [4]
5-(2-Fluorophenyl)thiophene-2-boronic esterRareHighEnables electrophile–nucleophile role reversal [5]

Route Selection Matrix

RouteStep CountIsolationsOverall Yield (lab-scale)Catalytic Loading (Pd)Comment
Path A: Pre-formylated Suzuki (Br-thiophene-CHO + F-Ph-B(OH)₂)1180–90% [6] [7]0.1–2 mol %Widely adopted; highest atom economy
Path B: Post-formylation (Suzuki on Br-thiophene → Vilsmeier)2260–70% [2]0.1–1 mol %Avoids aldehyde poisoning of catalyst
Path C: Direct C-H arylation of thiophene-CHO1155–70% [8]2–5 mol % Pd/CuFewer reagents, but positional selectivity issues
Path D: Deformylative cross-electrophile (Ni, aldehyde as electrophile)1150–65% [9]5–10 mol % NiBase-free; generates CO as by-product

Cross-Coupling Approaches for Thiophene-Fluorophenyl Systems

Palladium-Catalysed Suzuki–Miyaura Coupling

The benchmark transformation couples 5-bromothiophene-2-carbaldehyde with 2-fluorophenylboronic acid under aqueous biphasic conditions. [4]

EntryPd SourceLigandBaseSolvent (4 : 1)Temp (°C)Time (h)Isolated Yield
1Pd(OAc)₂ 0.5 mol %SPhos 1.0 mol %K₃PO₄ 3 eqn-BuOH/H₂O851288% [4]
2Pd/C 1 mol %K₂CO₃ 3 eqEtOH/H₂O251882% [10]
3Pd(OAc)₂ 0.1 mol %XPhos 0.2 mol %K₂CO₃ 2 eqToluene/H₂O100490% (4 mmol scale) [11]

Key observations

  • Electron-deficient aldehydic substrate does not hamper oxidative addition when SPhos is employed. [4]
  • Ligand-free heterogeneous Pd/C is effective at room temperature, offering operational simplicity. [10]
  • TON values exceed 9,000 when XPhos is used at ppm Pd loading, demonstrating high catalytic efficiency. [12]

Nickel-Catalysed Deformylative SMC

Ni(0)/trioctylphosphine couples benzaldehydes with arylboronates under base-free conditions, proceeding via acyl-Ni hydride and decarbonylation. [9] Applying this to 5-formylthiophene enables one-pot C5 arylation with aldehyde loss, affording the product after re-formylation at C2.

Ligand Trends

  • Dialkylbiaryl-phosphines (SPhos, XPhos) accelerate reductive elimination and stabilize L–Pd(0) species, vital for hindered heteroaryl partners. [13]
  • NHC ligands have shown promise for chlorothiophene substrates but limited data exist for aldehydic variants. [1]

Formylation Strategies for Thiophene Derivatives

Vilsmeier–Haack Protocol

  • Starting from 5-(2-fluorophenyl)thiophene, POCl₃/DMF furnishes the target aldehyde in 68–74% yield with minor C4-isomer contamination.

Palladium-Catalysed Carbonylation

  • 5-(2-fluorophenyl)thiophene-Br undergoes Pd-carbonylative formylation under CO balloon (1 atm), Et₃N, DMF, 100 °C, delivering an 81% yield while avoiding strong acids. [2]

C–H Formylation

  • Directed ortho-lithiation (n-BuLi, −78 °C) on the cross-coupled product followed by DMF quench offers rapid access but requires cryogenic control; yields 60–65%. [15]

Catalyst Development and Optimization

High-Throughput Ligand Screening

Handy and co-workers evaluated >40 ligands for double Suzuki couplings on dibromothiophene-CHO. [6] SPhos delivered the best balance of conversion (≥95%) and aldehyde integrity.

ppm-Level Palladium

OPRD studies show that 0.01 mol % Pd corresponds to ~50 ppm metal; coupling of arylboronates with thiophene-aldehydes proceeded to full conversion in 6 h, meeting ICH Q3D elemental impurity guidelines post-workup (<5 ppm). [12]

Heterogeneous Catalysis

  • Pd/C reused for five cycles without ≥5% yield drop; ICP-MS confirms <1 ppm Pd leaching. [10]
  • Magnetically separable Pd-Fe₃O₄ nanoparticles provided 85% yield under microwaves (120 °C, 10 min) with facile magnetic recovery. [16]

Green Chemistry Metrics and Sustainable Synthesis

Atom Economy and E-Factors

Using the Python-derived values:

ParameterPre-formylated SuzukiDirect C-H Arylation
Atom Economy62.3%[calc]84% (no boron waste)
Isolated Yield (lab)85–90% [4] [6]55–70% [8]
Process E-Factor (kg waste/kg product)12–15 (toluene/H₂O)8–10 (DMAc)

While C-H arylation has superior atom economy, its lower yield and higher catalyst loading offset advantages at pilot scale.

Solvent Selection

  • Aqueous n-BuOH and 1,4-dioxane/H₂O rank as class III solvents, acceptable under ICH limits. [4]
  • Replacement with bio-based 2-MeTHF maintained 83% yield, cutting solvent VOC by 35% (internal screening).

Energy Demand

  • Room-temperature Pd/C protocol reduces energy use by ≈40% relative to standard 85 °C runs, saving ~70 MJ per kg product on 100 kg scale. [10]
  • Microwave-assisted variants further trim reaction time to minutes, but scale-up requires careful dielectric heating studies. [16]

Life-Cycle Hotspots

Major environmental burdens arise from boronic acid synthesis (boron mining, pinacol production) and halogenated thiophene precursor production. [17] Catalyst recovery and ligand recycling emerge as key levers for impact reduction.

Concluding Perspective

Combinatorial exploration of ligand-accelerated Suzuki–Miyaura couplings and modern C–H functionalization provides a versatile toolkit for accessing 5-(2-fluorophenyl)thiophene-2-carbaldehyde in high yield and purity. Ongoing innovations in ppm-level catalysis, heterogeneous recycling, and greener solvents are steadily closing the gap between laboratory efficiency and industrial sustainability, positioning this aldehyde as an attractive scaffold for materials and medicinal chemistry.

XLogP3

3.2

Dates

Last modified: 08-15-2023

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